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Compound of Interest

Compound Name: XY028-140

Cat. No.: B15542029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for

degradation.[1] As a heterobifunctional molecule, XY028-140 links a CDK4/6 ligand to a ligand

for an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby hijacking the cell's ubiquitin-

proteasome system to induce the degradation of CDK4 and CDK6.[1] This mechanism of

action leads to the inhibition of the Retinoblastoma (Rb) protein phosphorylation, preventing

cell cycle progression from G1 to S phase and ultimately inhibiting cancer cell proliferation.[1]

T47D, a human ductal breast carcinoma cell line, is a valuable model for studying hormone-

dependent breast cancer and the efficacy of CDK4/6-targeted therapies. This document

provides detailed protocols for utilizing XY028-140 to study its effects on T47D breast cancer

cells.

Mechanism of Action: XY028-140 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for XY028-140.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15542029?utm_src=pdf-interest
https://www.benchchem.com/product/b15542029?utm_src=pdf-body
https://www.cancer-research-network.com/2021/07/24/xy028-140-is-a-selective-cdk4-and-cdk6-protac-degrader/
https://www.benchchem.com/product/b15542029?utm_src=pdf-body
https://www.cancer-research-network.com/2021/07/24/xy028-140-is-a-selective-cdk4-and-cdk6-protac-degrader/
https://www.cancer-research-network.com/2021/07/24/xy028-140-is-a-selective-cdk4-and-cdk6-protac-degrader/
https://www.benchchem.com/product/b15542029?utm_src=pdf-body
https://www.benchchem.com/product/b15542029?utm_src=pdf-body
https://www.benchchem.com/product/b15542029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T47D Cell

XY028-140

Cereblon (E3 Ligase)

Binds

CDK4/6

Binds

Ubiquitin

Recruits

Proteasome

Degradation

Rb

Phosphorylates

Ubiquitination

E2F

Inhibits

p-Rb

Releases

G1/S Phase
Transition Genes

Activates

G1 Cell Cycle Arrest

Inhibition leads to

Click to download full resolution via product page

Caption: Mechanism of XY028-140-induced CDK4/6 degradation and cell cycle arrest.
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Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of XY028-140
on T47D cells. Please note that these are example data points and actual results may vary

depending on experimental conditions.

Table 1: Cell Proliferation (IC50)

Compound Target(s)
T47D Cell
Proliferation IC50
(nM)

Assay Duration
(days)

XY028-140 CDK4/6 Data not available 11

Palbociclib CDK4/6 ~200 6

Table 2: Cell Cycle Analysis

Treatment (24h)
% Cells in G0/G1
Phase

% Cells in S Phase
% Cells in G2/M
Phase

Vehicle (DMSO) 55.0 ± 3.5 30.0 ± 2.8 15.0 ± 1.2

XY028-140 (100 nM) 75.0 ± 4.2 15.0 ± 2.1 10.0 ± 1.5

XY028-140 (500 nM) 85.0 ± 3.9 8.0 ± 1.5 7.0 ± 1.1

Table 3: Apoptosis Analysis

Treatment (48h)
% Early Apoptotic
Cells

% Late Apoptotic
Cells

% Necrotic Cells

Vehicle (DMSO) 3.0 ± 0.8 2.5 ± 0.5 1.0 ± 0.2

XY028-140 (100 nM) 10.0 ± 1.5 5.0 ± 0.9 1.5 ± 0.3

XY028-140 (500 nM) 20.0 ± 2.1 12.0 ± 1.8 2.0 ± 0.4

Table 4: Western Blot Densitometry (Protein Degradation)
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Treatment (24h)
Relative CDK4 Protein
Level (%)

Relative CDK6 Protein
Level (%)

Vehicle (DMSO) 100 ± 5.0 100 ± 6.2

XY028-140 (100 nM) 40 ± 4.5 35 ± 3.8

XY028-140 (500 nM) 15 ± 2.8 10 ± 2.1

Experimental Protocols
T47D Cell Culture
A crucial first step is the proper maintenance of the T47D cell line.
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Caption: General workflow for T47D cell culture.

Materials:

T47D cells

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

CO2 incubator (37°C, 5% CO2)
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Protocol:

Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer the cell

suspension to a centrifuge tube containing pre-warmed growth medium (RPMI-1640 + 10%

FBS + 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.

Culturing: Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask.

Incubate at 37°C with 5% CO2.

Maintenance: Change the medium every 2-3 days.

Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25%

Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at the desired density.

Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and

proliferation.

Materials:

T47D cells

96-well plates

XY028-140

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Plate reader

Protocol:

Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells/well and allow them to

adhere overnight.
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Treatment: Treat the cells with various concentrations of XY028-140 (e.g., 0.03, 0.1, 0.3, 1, 3

µM) and a vehicle control (DMSO) for the desired duration (e.g., 11 days, with media and

drug changes every 3-4 days).

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Measure the absorbance at 570 nm using a plate reader.

Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in the different phases of the cell

cycle.

Materials:

T47D cells

6-well plates

XY028-140

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Protocol:

Seeding and Treatment: Seed T47D cells in 6-well plates and treat with XY028-140 and

vehicle control for 24 hours.

Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by

centrifugation.
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Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2

hours.

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for

30 minutes in the dark at room temperature.

Analysis: Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

T47D cells

6-well plates

XY028-140

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seeding and Treatment: Seed T47D cells in 6-well plates and treat with XY028-140 and

vehicle control for 48 hours.

Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium

Iodide and incubate for 15 minutes in the dark at room temperature.

Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting for CDK4/6 Degradation
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Western blotting is used to detect the levels of specific proteins, in this case, CDK4 and CDK6,

to confirm degradation.
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Caption: Workflow for Western Blotting analysis.
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Materials:

T47D cells

XY028-140

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-CDK4, anti-CDK6, anti-Actin or -Tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treatment and Lysis: Treat T47D cells with XY028-140 for 24 hours. Lyse the cells in RIPA

buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,

followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room

temperature.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control like actin or tubulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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